molecular formula C11H21NO3 B2655946 Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate CAS No. 2287246-92-6

Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate

Cat. No.: B2655946
CAS No.: 2287246-92-6
M. Wt: 215.293
InChI Key: IZKWLXODFALTDT-BDAKNGLRSA-N
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Description

Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

    Reaction Steps:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol or amine.

    Substitution: The compound can participate in substitution reactions where the ethoxy group or tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced amines or alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its chiral nature makes it valuable in the development of drugs with specific stereochemistry.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

    Tert-butyl (2S,4S)-4-ethoxypyrrolidine-2-carboxylate: This is a stereoisomer of the compound with different spatial arrangement of atoms.

    Tert-butyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate: This compound has a methoxy group instead of an ethoxy group.

    Tert-butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate: This compound has hydroxyl groups instead of an ethoxy group.

Uniqueness: Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and ethoxy groups. These features contribute to its distinct reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-8-6-9(12-7-8)10(13)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWLXODFALTDT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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